molecular formula C9H8F3NS B2710836 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide CAS No. 1538699-47-6

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide

Cat. No. B2710836
CAS RN: 1538699-47-6
M. Wt: 219.23
InChI Key: IDMHIXMMGBRRGJ-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide is a chemical compound with the CAS Number: 1538699-47-6 . It has a molecular weight of 219.23 and its IUPAC name is 4-methyl-3-(trifluoromethyl)benzothioamide . The compound is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide is 1S/C9H8F3NS/c1-5-2-3-6 (8 (13)14)4-7 (5)9 (10,11)12/h2-4H,1H3, (H2,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide is 265.0±50.0 °C . Its predicted density is 1.322±0.06 g/cm3 . The predicted pKa value is 12.45±0.29 .

Scientific Research Applications

Advanced Synthesis Techniques and Molecular Engineering
The synthesis and characterization of complex molecules like ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, derived from 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide, demonstrate the intricate nature of molecular engineering. These studies provide insights into the behavior of molecules through spectroscopic characterization and crystallographic analysis, further explored through DFT quantum chemical methods for optimized molecular geometry, offering a window into the potential applications in materials science and molecular electronics (Muhammad Haroon et al., 2018).

Material Science and Frameworks
In material science, 1,3,5-Tris(4-carboxyphenyl)benzene showcases the potential for constructing intricate frameworks through hydrogen bonds and π-stacking, leading to honeycomb-like layered structures with remarkable thermal stability and hydrolysis resistance. Such frameworks have vast implications in the development of new materials with specific properties, such as high surface area and permanent porosity for gas adsorption, which are critical in applications ranging from catalysis to gas storage (Cassandra A. Zentner et al., 2015).

Environmental Applications and Ionic Liquids
The study of ionic liquids, such as 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide, for the selective removal of benzene from its mixtures with hexane, highlights the environmental applications of 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide derivatives. These findings suggest that such ionic liquids can serve as alternative solvents in liquid extraction processes, offering a sustainable approach to the separation of aromatic hydrocarbons from alkanes, which is crucial in the petrochemical industry (A. Arce et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NS/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMHIXMMGBRRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide

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